

The Biosynthesis of Tenacissoside G in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tenacissoside G	
Cat. No.:	B10814407	Get Quote

Abstract

Tenacissoside G, a C21 steroidal glycoside found in the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for enabling metabolic engineering approaches to enhance its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of **Tenacissoside G**, integrating findings from genomics, transcriptomics, and metabolomics studies. It details the putative enzymatic steps, from the initial steroid backbone formation to the final glycosylation and acylation modifications. Furthermore, this guide presents detailed experimental protocols for key research methodologies and summarizes the available quantitative data to support researchers and drug development professionals in this field.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial vine belonging to the Apocynaceae family, with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a class of C21 steroidal glycosides, among which **Tenacissoside G** is a prominent member. The complex structure of **Tenacissoside G**, featuring a polyhydroxylated pregnane aglycone and a unique sugar chain with acyl modifications, presents a fascinating challenge for biosynthetic elucidation. Recent advancements, including the sequencing of the M. tenacissima genome, have provided unprecedented insights into the genetic basis of its biosynthesis[1][2]. This guide aims to consolidate the current understanding of the **Tenacissoside G** biosynthetic



pathway, providing a valuable resource for researchers in phytochemistry, synthetic biology, and drug discovery.

The Putative Biosynthetic Pathway of Tenacissoside G

The biosynthesis of **Tenacissoside G** can be conceptually divided into three main stages: 1) formation of the C21 pregnane backbone, 2) modification of the aglycone, and 3) glycosylation and acylation of the sugar moieties.

Formation of the C21 Pregnane Backbone

The initial steps of **Tenacissoside G** biosynthesis involve the formation of the fundamental C21 steroid skeleton, starting from cholesterol. This pathway is initiated by the conversion of cholesterol to pregnenolone, a critical branch point in steroid metabolism. Recent research has identified key enzymes in M. tenacissima that catalyze these initial steps, leading to the formation of progesterone, a key intermediate[3][4].

The proposed pathway begins with cholesterol and proceeds through the following key steps:

- Cholesterol to Pregnenolone: This conversion is catalyzed by a cytochrome P450 side-chain cleavage enzyme (P450scc). Transcriptome analysis of M. tenacissima has identified two candidate P450 enzymes, designated as Mt108 and Mt150, which are proposed to carry out this crucial step[3].
- Pregnenolone to Progesterone: The conversion of pregnenolone to progesterone is a twostep process involving a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase. A single enzyme, MtHSD5, has been identified in M. tenacissima that likely catalyzes both reactions.

dot digraph "Pregnane_Backbone_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cholesterol [label="Cholesterol"]; Pregnenolone [label="Pregnenolone"]; Progesterone [label="Progesterone"]; Downstream_Steroids [label="Downstream C21 Steroids", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];



Cholesterol -> Pregnenolone [label=" Mt108 / Mt150 (P450scc)", fontcolor="#34A853"]; Pregnenolone -> Progesterone [label=" MtHSD5 (3β-HSD/Isomerase)", fontcolor="#34A853"]; Progesterone -> Downstream_Steroids [label="Further modifications", style=dashed]; } dot Figure 1. Proposed pathway for the formation of the C21 pregnane backbone in Marsdenia tenacissima.

Aglycone Modification: The Path to Tenacigenin B

Following the formation of the basic C21 steroid structure, a series of modifications, including hydroxylations and other enzymatic transformations, lead to the formation of the specific aglycone of **Tenacissoside G**, which is a derivative of Tenacigenin B. While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptome data from M. tenacissima has identified numerous candidate cytochrome P450s and other enzymes that are likely involved in this part of the pathway. The genome of M. tenacissima provides a valuable resource for identifying these candidate genes.

dot digraph "Aglycone_Modification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Progesterone [label="Progesterone"]; Intermediate1 [label="Polyhydroxylated\nPregnane Intermediates"]; TenacigeninB [label="Tenacigenin B"];

Progesterone -> Intermediate1 [label="Hydroxylations (P450s)", fontcolor="#EA4335"]; Intermediate1 -> TenacigeninB [label="Further modifications", fontcolor="#EA4335"]; } dot Figure 2. Putative pathway for the modification of the pregnane aglycone to form Tenacigenin B.

Glycosylation and Acylation: The Final Steps to Tenacissoside G

The final stage in the biosynthesis of **Tenacissoside G** involves the sequential addition of sugar moieties and acyl groups to the Tenacigenin B aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases, respectively.



- Glycosylation: UGTs transfer sugar residues from activated sugar donors, such as UDPglucose, to the aglycone. The complex trisaccharide chain of **Tenacissoside G** suggests the
 involvement of multiple, specific UGTs. While the specific UGTs for **Tenacissoside G**biosynthesis have not yet been functionally characterized, the M. tenacissima genome is
 expected to contain a large family of UGT genes that are potential candidates.
- Acylation: The sugar moieties of many tenacissosides are further decorated with various acyl groups. This acylation is likely carried out by acyltransferases, which utilize acyl-CoA donors.
 The identification and characterization of these enzymes are key remaining steps in fully elucidating the pathway.

dot digraph "Final_Modifications" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

TenacigeninB [label="Tenacigenin B"]; Glycosylated_Intermediate [label="Glycosylated Tenacigenin B"]; TenacissosideG [label="**Tenacissoside G**"];

TenacigeninB -> Glycosylated_Intermediate [label="UDP-Glycosyltransferases (UGTs)", fontcolor="#4285F4"]; Glycosylated_Intermediate -> TenacissosideG [label="Acyltransferases", fontcolor="#FBBC05"]; } dot Figure 3. Final glycosylation and acylation steps in the biosynthesis of **Tenacissoside G**.

Quantitative Data

Quantitative analysis of tenacissosides and their precursors is essential for understanding the regulation of the biosynthetic pathway and for quality control of medicinal materials. The following tables summarize the available quantitative data.

Table 1: Concentration of Progesterone and its Precursors in Marsdenia tenacissima Tissues



Compound	Root (µg/g DW)	Leaf (µg/g DW)	Fruit (µg/g DW)
Cholesterol	~4.8	-	-
Pregnenolone	~66.5	-	-
Progesterone	-	~4.3	-
Data extracted from			
the bioRxiv preprint on			
de novo progesterone			
synthesis in plants.			
Note: "-" indicates			
data not reported.			

Table 2: Content of Tenacissosides I, G, and H in Marsdenia tenacissima under different Calcium Treatments

Treatment	Tenacissoside I (relative content)	Tenacissoside G (relative content)	Tenacissoside H (relative content)
Control	1.00	1.00	1.00
Calcium Addition	Increased	Increased	Increased
Qualitative data from			
Zhou et al. (2023)			
indicating an increase			
in tenacissoside			
content with calcium			
treatment. Specific			
quantitative values			
were not provided in			
the abstract.			

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Tenacissoside G** biosynthesis.



Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in the biosynthesis of **Tenacissoside G** by comparing the transcriptomes of different tissues or plants under different conditions.

Methodology:

- Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from M. tenacissima plants. For comparative studies, use plants grown under different conditions (e.g., with and without calcium treatment).
- RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.
- Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from highquality RNA samples using a TruSeq RNA Sample Prep Kit (Illumina). Perform paired-end sequencing on an Illumina HiSeq platform.

Data Analysis:

- Quality Control: Trim raw sequencing reads to remove adapters and low-quality sequences using tools like Trimmomatic.
- De novo Assembly: For species without a reference genome, assemble the high-quality reads into transcripts using Trinity or a similar assembler.
- Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
- Differential Gene Expression Analysis: Map the reads back to the assembled transcriptome or the reference genome. Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes (DEGs) between different samples using software packages like edgeR or DESeq2.



 Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biosynthetic pathways.

dot digraph "Transcriptome_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Plant Tissue Collection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction"]; Library_Prep [label="cDNA Library Preparation\nand Sequencing"]; Data_Analysis [label="Bioinformatic Analysis"]; End [label="Candidate Gene Identification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Data_Analysis; Data_Analysis -> End; } dot Figure 4. General workflow for transcriptome analysis to identify biosynthetic genes.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate enzymes (e.g., P450s, UGTs) identified through transcriptome analysis.

Methodology:

- Gene Cloning: Amplify the full-length coding sequence of the candidate gene from M.
 tenacissima cDNA using PCR with gene-specific primers. Clone the PCR product into a
 suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).
- Heterologous Expression:
 - E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
 Induce protein expression with IPTG and grow the cells at a lower temperature (e.g., 16-20°C) to improve protein solubility.



- Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Induce protein expression by growing the cells in a galactosecontaining medium.
- Protein Purification (Optional): If required, purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Enzyme Assays:
 - P450s: Perform in vitro assays using the purified enzyme or microsomal fractions containing the recombinant P450. The reaction mixture should include the putative substrate (e.g., cholesterol, progesterone), a P450 reductase, and NADPH.
 - UGTs: The assay mixture should contain the purified UGT, the acceptor substrate (e.g., Tenacigenin B), and an activated sugar donor (e.g., UDP-glucose).
- Product Analysis: Analyze the reaction products using HPLC-MS or GC-MS to identify the newly formed compounds and compare them with authentic standards.

dot digraph "Enzyme_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Candidate Gene Cloning", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="Heterologous Expression\n(E. coli or Yeast)"]; Purification [label="Protein Purification (Optional)"]; Assay [label="In Vitro Enzyme Assay"]; Analysis [label="Product Analysis (HPLC-MS)"]; End [label="Functional Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Analysis; Analysis -> End; } dot Figure 5. Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

Quantification of Tenacissoside G using UPLC-MS/MS



Objective: To accurately quantify the concentration of **Tenacissoside G** in plant extracts or biological samples.

Methodology:

Sample Preparation:

- Plant Material: Grind dried plant material to a fine powder. Extract a known amount of powder with methanol or ethanol using ultrasonication or soxhlet extraction. Filter the extract and dilute it to a suitable concentration.
- Biological Fluids (e.g., Plasma): Perform protein precipitation with acetonitrile or methanol, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.

• UPLC-MS/MS Conditions:

- Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). The mobile phase typically consists of a gradient of water (with 0.1% formic acid) and acetonitrile.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for
 Tenacissoside G and an appropriate internal standard (e.g., another tenacissoside not present in the sample or a structurally related compound).
- Quantification: Construct a calibration curve using a series of standard solutions of
 Tenacissoside G of known concentrations. Quantify the amount of Tenacissoside G in the
 samples by interpolating their peak area ratios (analyte/internal standard) on the calibration
 curve.

Conclusion and Future Perspectives

The elucidation of the **Tenacissoside G** biosynthetic pathway is a rapidly advancing field. The availability of the M. tenacissima genome and transcriptome data has laid a strong foundation



for identifying the complete set of genes involved. The putative pathway presented in this guide provides a roadmap for future research. Key areas for future investigation include:

- Functional characterization of the candidate P450s, UGTs, and acyltransferases to definitively establish their roles in the pathway.
- Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes, which could be exploited to enhance **Tenacissoside G** production.
- Metabolic engineering of M. tenacissima or heterologous hosts (e.g., yeast, Nicotiana benthamiana) to create sustainable platforms for the production of **Tenacissoside G** and other valuable tenacissosides.

By addressing these research questions, the scientific community can unlock the full potential of **Tenacissoside G** as a therapeutic agent and ensure its sustainable production for future generations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Marsdenia tenacissima genome reveals calcium adaptation and tenacissoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biosynthesis of Tenacissoside G in Plants: A
 Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10814407#biosynthesis-pathway-of-tenacissoside-g-in-plants]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com